1-Chloro-4-ethyl-7-methoxyphthalazine

Phthalazine regioisomerism PDE4 inhibitors Synthetic intermediate differentiation

1-Chloro-4-ethyl-7-methoxyphthalazine is a halogenated, tri-substituted phthalazine derivative with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol. The compound possesses three distinct substituents—a chlorine atom at the 1-position, an ethyl group at the 4-position, and a methoxy group at the 7-position of the phthalazine ring—and is most commonly utilized as a synthetic intermediate for constructing 1-amino-phthalazine derivatives with kinase-targeting potential.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B8394456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-ethyl-7-methoxyphthalazine
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCCC1=NN=C(C2=C1C=CC(=C2)OC)Cl
InChIInChI=1S/C11H11ClN2O/c1-3-10-8-5-4-7(15-2)6-9(8)11(12)14-13-10/h4-6H,3H2,1-2H3
InChIKeyOCZSCXBOPMFJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-ethyl-7-methoxyphthalazine – Comparative Procurement Guide for Phthalazine-Based Intermediates


1-Chloro-4-ethyl-7-methoxyphthalazine is a halogenated, tri-substituted phthalazine derivative with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol [1]. The compound possesses three distinct substituents—a chlorine atom at the 1-position, an ethyl group at the 4-position, and a methoxy group at the 7-position of the phthalazine ring—and is most commonly utilized as a synthetic intermediate for constructing 1-amino-phthalazine derivatives with kinase-targeting potential [2]. The specific 4-ethyl-7-methoxy substitution pattern distinguishes it from the more commonly described 6-methoxy isomer documented in the PDE4 inhibitor patent literature [3], creating a structurally defined yet under-characterized entry in the phthalazine class.

Why 1-Chloro-4-ethyl-7-methoxyphthalazine Cannot Be Simply Replaced by Other 1-Chlorophthalazines


Despite the apparent similarity among 1-chloro-4-alkyl-phthalazine regioisomers, the position of the methoxy substituent and the identity of the 4-alkyl group jointly govern both the kinetic reactivity in nucleophilic aromatic substitution and the downstream pharmacophoric profile of the elaborated products. The 1971 kinetic study by Hill and Ehrlich demonstrated that 1-chloro-4-substituted phthalazines exhibit a Hammett ρ-value of +6.15 to +6.40 for methoxydechlorination under SNAr conditions [1], indicating extreme sensitivity to the electronic character of substituents. In this context, relocating the methoxy group from the 7-position (target compound) to the 6-position (the closest patented analog) alters the resonance interaction with the phthalazine core, potentially producing divergent reactivity profiles in cross-coupling reactions and distinct target engagement when the resulting 1-amino derivatives are screened against kinase panels. Furthermore, the presence of the 4-ethyl group structurally differentiates this compound from simpler 1-chloro-7-methoxyphthalazine (CAS 102196-78-1), which lacks 4-substitution and imposes a distinct steric and electronic environment at the reactive 1-chloro center [2].

Quantified Differentiation Evidence for 1-Chloro-4-ethyl-7-methoxyphthalazine Versus Closest Analogs


Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Substitution in PDE4 Inhibitor Intermediate Space

The target compound bears a methoxy substituent at the 7-position of the phthalazine ring, in contrast to 1-chloro-4-ethyl-6-methoxy-phthalazine (Example 10 of WO2000005218A1), which carries the methoxy group at the 6-position [1]. While both compounds share identical molecular formula (C₁₁H₁₁ClN₂O) and molecular weight (222.67 g/mol), the 7-methoxy orientation places the electron-donating substituent in a distinct resonance relationship with the 1-chloro leaving group, which has been shown in 1-chloro-4-substituted phthalazine systems to modulate the rate of nucleophilic displacement [2]. No published head-to-head biological comparison of the two regioisomers currently exists, and therefore differential bioactivity cannot be claimed.

Phthalazine regioisomerism PDE4 inhibitors Synthetic intermediate differentiation

Kinetic Reactivity Context: Substituent Effects on 1-Chloro Displacement in Phthalazines

The 1971 kinetic investigation by Hill and Ehrlich established that methoxydechlorination rates of 1-chloro-4-substituted phthalazines follow a Hammett linear free-energy relationship with ρ-values of +6.15 to +6.40, indicating strong acceleration by electron-withdrawing substituents and deceleration by electron-donating groups [1]. The 4-ethyl group in the target compound exerts a mild electron-donating inductive effect (σ_I ≈ -0.05), while the 7-methoxy group contributes a resonance electron-donating effect (σ_p⁺ ≈ -0.78). This combination is predicted to slow nucleophilic displacement at the 1-chloro position relative to the unsubstituted 1-chlorophthalazine baseline, though the specific rate constant for the 4-ethyl-7-methoxy analog was not directly measured by Hill and Ehrlich. The study did measure rate constants for 1-chloro-4-methylphthalazine (k_rel ≈ 0.41 relative to 1-chlorophthalazine at 25 °C), providing the nearest experimentally validated reference point [1].

Nucleophilic aromatic substitution Phthalazine reactivity SNAr kinetics

Synthetic Utility: 1-Chloro Group as a Cross-Coupling Handle for 1-Amino-Phthalazine Library Construction

The compound serves as a key intermediate in the synthetic route to 1-amino-phthalazine derivatives disclosed in US7423030B2, where the 1-chloro group is displaced by amine nucleophiles to generate a focused library of kinase-targeting compounds [1]. The standard preparation proceeds via reaction of 4-ethyl-7-methoxy-2H-phthalazin-1-one with phosphoryl chloride (POCl₃), a transformation that typically yields >90% conversion for analogous 1-chlorophthalazine syntheses (e.g., 98.3% yield reported for 1-chloro-6-methoxyphthalazine in WO2000005218A1) [2]. The chloro substituent at position 1 serves as a versatile leaving group for Buchwald-Hartwig amination, Suzuki coupling, and other palladium-catalyzed transformations, enabling systematic exploration of the 1-position pharmacophore in medicinal chemistry campaigns targeting VEGFR-2 and related kinases [1].

Kinase inhibitor intermediates Cross-coupling Phthalazine library synthesis

Physicochemical Differentiation from Non-Ethyl-Substituted 1-Chloro-7-Methoxyphthalazine

The 4-ethyl substituent in the target compound (C₁₁H₁₁ClN₂O, MW 222.67) distinguishes it from the simpler 1-chloro-7-methoxyphthalazine (C₉H₇ClN₂O, MW 194.62, CAS 102196-78-1) [1]. The additional ethyl group increases molecular weight by 28.05 Da and adds two methylene units, which is predicted to elevate the calculated logP by approximately 0.7–1.0 log units based on fragment-based estimation. This moderate lipophilicity increase can influence both the compound's solubility profile in organic reaction media and the drug-like properties of final elaborated products when the 4-ethyl group is retained in the target molecule. The 4-ethyl group also introduces steric bulk adjacent to the 1-chloro reaction center, which may impact the regioselectivity of nucleophilic attack in unsymmetrical amination reactions compared to the 4-unsubstituted analog.

Physicochemical properties Lipophilicity differentiation SAR building blocks

Recommended Application Scenarios for 1-Chloro-4-ethyl-7-methoxyphthalazine in Research Procurement


Medicinal Chemistry: 1-Amino-Phthalazine Kinase Inhibitor Library Synthesis

The compound is positioned as a late-stage diversification intermediate in the synthetic pathway described in US7423030B2, where 1-chlorophthalazines are elaborated with amine nucleophiles to generate 1-amino-phthalazine kinase inhibitor candidates [1]. The 4-ethyl-7-methoxy substitution pattern provides a chemically differentiated scaffold relative to the more extensively explored 6-methoxy series from the PDE4 patent literature [2], potentially accessing underexploited regions of kinase selectivity space when screened against VEGFR-2, MAP4K4, or TGFβ pathway targets for which phthalazine-based inhibitors have been reported.

Synthetic Methodology Development: SNAr Reactivity Studies on Polysubstituted Phthalazines

The compound's combination of a 1-chloro leaving group with electron-donating 4-ethyl and 7-methoxy substituents makes it a useful substrate for investigating electronic effects in heteroaromatic nucleophilic substitution. The Hill and Ehrlich kinetic framework provides baseline Hammett parameters (ρ ≈ +6.2) for the phthalazine system [3]; this compound extends that series into a previously unmeasured substitution pattern, enabling methodologists to test the additivity or non-additivity of multiple electron-donating substituents on SNAr reaction rates.

Chemical Biology: Comparative Chemoproteomic Profiling of Phthalazine Regioisomers

Given the documented sensitivity of phthalazine-derived ligands to substitution pattern (as evidenced by the distinct PDE4 vs. kinase inhibitor activities reported for closely related phthalazine scaffolds), procurement of the 7-methoxy regioisomer enables side-by-side profiling against the 6-methoxy analog from WO2000005218A1 [2]. Such comparative studies can deconvolute the contribution of methoxy position to target engagement, selectivity, and off-target liability when both isomers are converted to corresponding 1-amino derivatives and screened in parallel.

Process Chemistry: Route Scouting for Phthalazine-Containing Active Pharmaceutical Ingredients

The compound serves as a process chemistry intermediate for evaluating the feasibility of POCl₃-mediated chlorination of 4-ethyl-7-methoxy-2H-phthalazin-1-one at preparative scale. The well-precedented nature of this transformation (analogous 1-chlorophthalazines prepared in >90% yield) [2] supports its use in route-scouting exercises where the 4-ethyl-7-methoxy substitution pattern is required in the final target molecule, such as in the preparation of 1-(substituted-amino)-4-ethyl-7-methoxyphthalazine derivatives.

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